2-{4-[(Tert-butyl)oxycarbonyl]piperazinyl-2-(4-methoxyphenyl)acetic acid
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Overview
Description
2-{4-[(Tert-butyl)oxycarbonyl]piperazinyl-2-(4-methoxyphenyl)acetic acid} is a synthetic organic compound with a molecular formula of C18H26N2O5 It is characterized by the presence of a piperazine ring substituted with a tert-butyl carbamate group and a methoxyphenyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Tert-butyl)oxycarbonyl]piperazinyl-2-(4-methoxyphenyl)acetic acid} typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the Tert-butyl Carbamate Group: The piperazine ring is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the tert-butyl carbamate group.
Attachment of the Methoxyphenyl Acetic Acid Moiety: Finally, the methoxyphenyl acetic acid moiety is attached to the piperazine ring through a nucleophilic substitution reaction using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Tert-butyl)oxycarbonyl]piperazinyl-2-(4-methoxyphenyl)acetic acid} undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) under controlled temperatures.
Major Products
Oxidation: Formation of 2-{4-[(Tert-butyl)oxycarbonyl]piperazinyl-2-(4-hydroxyphenyl)acetic acid}.
Reduction: Formation of 2-{4-[(Tert-butyl)oxycarbonyl]piperazinyl-2-(4-methoxyphenyl)ethanol}.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{4-[(Tert-butyl)oxycarbonyl]piperazinyl-2-(4-methoxyphenyl)acetic acid} has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(Tert-butyl)oxycarbonyl]piperazinyl-2-(4-methoxyphenyl)acetic acid} involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl acetic acid moiety can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(Tert-butyl)oxycarbonyl]piperazinyl-2-(2-methoxyphenyl)acetic acid}: Similar structure but with a different position of the methoxy group.
2-{4-[(Tert-butyl)oxycarbonyl]piperazinyl-2-(2-thienyl)acetic acid}: Contains a thienyl group instead of a methoxyphenyl group.
Uniqueness
2-{4-[(Tert-butyl)oxycarbonyl]piperazinyl-2-(4-methoxyphenyl)acetic acid} is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C18H27ClN2O5 |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C18H26N2O5.ClH/c1-18(2,3)25-17(23)20-11-9-19(10-12-20)15(16(21)22)13-5-7-14(24-4)8-6-13;/h5-8,15H,9-12H2,1-4H3,(H,21,22);1H |
InChI Key |
UDTRSORCELIYBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)OC)C(=O)O.Cl |
Origin of Product |
United States |
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